molecular formula C8H14O B2729157 3-Cyclopropyl-3-methylbutanal CAS No. 1219087-96-3

3-Cyclopropyl-3-methylbutanal

Cat. No.: B2729157
CAS No.: 1219087-96-3
M. Wt: 126.199
InChI Key: FBGZQHRFVCVHSZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-methylbutanal (C₈H₁₄O; molecular weight: 126.20 g/mol) is an aldehyde characterized by a cyclopropyl group and a methyl group attached to the third carbon of its four-carbon chain. Its IUPAC name reflects the substitution pattern: the cyclopropyl and methyl groups are both located on the third carbon of butanal. This structural arrangement introduces steric and electronic effects due to the strained cyclopropane ring, which distinguishes it from simpler aldehydes . The compound is used in synthetic organic chemistry, particularly in reactions leveraging its aldehyde functionality for nucleophilic additions or condensations.

Properties

IUPAC Name

3-cyclopropyl-3-methylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(2,5-6-9)7-3-4-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGZQHRFVCVHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-methylbutanal can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to introduce the cyclopropyl group onto an alkene precursor .

Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with an appropriate aldehyde or ketone to form the desired cyclopropyl-substituted product . These reactions typically require anhydrous conditions and are carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The use of flow reactors and continuous processing techniques can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-methylbutanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

    Oxidation: 3-Cyclopropyl-3-methylbutanoic acid

    Reduction: 3-Cyclopropyl-3-methylbutanol

    Substitution: Products vary based on the substituent introduced

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Positional Isomers

a. 2-Methylbutanal (CAS 96-17-3)

  • Molecular Formula : C₅H₁₀O
  • Molecular Weight : 86.13 g/mol
  • Structure : A five-carbon aldehyde with a methyl group on the second carbon.
  • Key Differences : The absence of a cyclopropyl group reduces steric hindrance and ring strain, making 2-methylbutanal more flexible and less reactive in sterically demanding reactions. Its lower molecular weight also results in a lower boiling point compared to 3-cyclopropyl-3-methylbutanal .

b. 3-Methylbutanal (CAS 590-86-3)

  • Molecular Formula : C₅H₁₀O
  • Molecular Weight : 86.13 g/mol
  • Structure : A positional isomer of 2-methylbutanal, with the methyl group on the third carbon.
  • Key Differences : While both 3-methylbutanal and this compound share substitution on the third carbon, the cyclopropyl group in the latter introduces significant ring strain and rigidity. This strain can enhance reactivity in certain contexts, such as ring-opening reactions, which are absent in 3-methylbutanal .
Table 1: Comparison of Aldehydes
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C, estimated)
This compound C₈H₁₄O 126.20 Cyclopropyl, methyl (C3) ~160–180 (predicted)
2-Methylbutanal C₅H₁₀O 86.13 Methyl (C2) ~90–95
3-Methylbutanal C₅H₁₀O 86.13 Methyl (C3) ~100–105

Comparison with Functional Group Derivatives

3-Cyclopropyl-3-methylbutanoyl Chloride (CAS 1021939-07-0)

  • Molecular Formula : C₈H₁₃ClO
  • Molecular Weight : 160.64 g/mol
  • Structure : The acyl chloride derivative of this compound, with the aldehyde group replaced by a chloride.
  • Key Differences : The acyl chloride is significantly more reactive due to the electron-withdrawing chlorine atom, facilitating nucleophilic acyl substitution reactions (e.g., with amines or alcohols). In contrast, the aldehyde undergoes oxidation to carboxylic acids or participates in condensations (e.g., aldol reactions). The cyclopropyl group’s influence on reactivity is consistent in both compounds, but the functional group dictates their primary applications .
Table 2: Aldehyde vs. Acyl Chloride
Property This compound 3-Cyclopropyl-3-methylbutanoyl Chloride
Functional Group Aldehyde (-CHO) Acyl chloride (-COCl)
Reactivity Moderate (oxidation, addition) High (nucleophilic substitution)
Molecular Weight (g/mol) 126.20 160.64
Typical Applications Synthesis of alcohols, acids Synthesis of amides, esters

Comparison with Cyclic Esters

Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7)

  • Molecular Formula: C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • Structure: A cyclopentane ring with ester and amino substituents.
  • Key Differences: While both compounds feature cyclic structures, the ester lacks an aldehyde group and instead contains an amino group, enabling participation in peptide coupling or polymerization. The cyclopropane ring in this compound imposes greater steric strain compared to the more stable cyclopentane ring in this ester .

Research Findings and Implications

Reactivity of Cyclopropane Substituents: The cyclopropyl group in this compound enhances its susceptibility to ring-opening reactions under acidic or oxidative conditions, a property absent in non-cyclic analogs like 3-methylbutanal .

Functional Group Interconversion : Conversion of this compound to its acyl chloride derivative (via chlorination) dramatically shifts its reactivity profile, highlighting the versatility of this scaffold in synthetic pathways .

Biological Activity

3-Cyclopropyl-3-methylbutanal is a relatively novel compound with intriguing biological properties. This aldehyde derivative, characterized by its cyclopropyl and methyl groups, has been the subject of various studies aimed at understanding its biological activity, potential applications in pharmacology, and implications in metabolic processes.

Chemical Structure and Properties

The chemical formula of this compound is C8H14OC_8H_{14}O. Its structure features a cyclopropyl group attached to a carbon chain that includes a methyl group and an aldehyde functional group. The presence of these functional groups influences its reactivity and biological interactions.

Metabolic Pathways

Research indicates that this compound may be involved in metabolic pathways related to amino acid degradation. Specifically, it is derived from the metabolism of leucine and has been implicated in the pathogenesis of hepatic encephalopathy. Studies show that its plasma concentration can increase significantly following leucine ingestion, suggesting a potential role in metabolic disorders associated with liver function .

Hepatic Encephalopathy

A significant body of research has focused on the relationship between this compound and hepatic encephalopathy. In a clinical study involving patients with cirrhosis, the administration of leucine resulted in marked increases in plasma levels of this compound. However, despite these increases, no significant changes were observed in clinical conditions or psychometric performance . This suggests that while the compound may be linked to metabolic disturbances, it does not directly correlate with acute clinical symptoms.

Cytochrome P450 Interaction

Another area of interest is the interaction of this compound with cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and the biotransformation of xenobiotics. Research indicates that similar aldehydes can undergo oxidation via cytochrome P450 pathways, leading to various metabolic products . Understanding these interactions is essential for assessing the compound's pharmacokinetics and potential drug-drug interactions.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds such as 3-Methylbutanal and Isovaleraldehyde. Below is a table summarizing key characteristics:

CompoundChemical FormulaBiological ActivityNotes
This compoundC8H14OPotentially involved in hepatic encephalopathyIncreases post-leucine ingestion
3-MethylbutanalC5H10OAssociated with hepatic encephalopathyDerived from leucine metabolism
IsovaleraldehydeC5H10OAntimicrobial propertiesCommonly studied for its toxicity

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